3-(hydroxymethyl)-6-methoxy-1H-quinolin-2-one

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

3-(Hydroxymethyl)-6-methoxy-1H-quinolin-2-one (CAS 90097-46-4) is a heterocyclic small molecule belonging to the 2-quinolinone (carbostyril) family. Its structure features a 2-oxo group, a 3-hydroxymethyl substituent, and a 6-methoxy group on the quinoline core.

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
CAS No. 90097-46-4
Cat. No. B3431420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(hydroxymethyl)-6-methoxy-1H-quinolin-2-one
CAS90097-46-4
Molecular FormulaC11H11NO3
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC(=O)C(=C2)CO
InChIInChI=1S/C11H11NO3/c1-15-9-2-3-10-7(5-9)4-8(6-13)11(14)12-10/h2-5,13H,6H2,1H3,(H,12,14)
InChIKeyCYUWJGLRDMSNMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Hydroxymethyl)-6-methoxy-1H-quinolin-2-one (CAS 90097-46-4): A Key 2-Quinolinone Scaffold for Derivative Synthesis and Biological Screening


3-(Hydroxymethyl)-6-methoxy-1H-quinolin-2-one (CAS 90097-46-4) is a heterocyclic small molecule belonging to the 2-quinolinone (carbostyril) family. Its structure features a 2-oxo group, a 3-hydroxymethyl substituent, and a 6-methoxy group on the quinoline core . This specific substitution pattern distinguishes it from simpler carbostyril analogs and positions it as a versatile intermediate in medicinal chemistry. Carbostyril derivatives, as a class, are documented to exhibit a broad range of biological activities, including anti-peptic ulcer, antihistaminic, and cardiotonic effects, establishing the scaffold's pharmaceutical relevance [1].

Why 3-(Hydroxymethyl)-6-methoxy-1H-quinolin-2-one Cannot Be Replaced by Unsubstituted or Differently Substituted 2-Quinolinone Analogs


The specific combination of the free N-H group and the 3-hydroxymethyl substituent on the 2-quinolinone core creates a unique hydrogen-bond donor/acceptor profile that is absent in common, simpler analogs. Generic substitution with unsubstituted carbostyril or its N-methylated counterpart would fundamentally alter the molecule's tautomeric equilibrium and key ligand-receptor interactions. Scientific and industrial users should not interchange these compounds without verification, as SAR studies within the quinolinone class demonstrate that the presence and position of the hydroxymethyl group are critical determinants of binding affinity and biological activity . The target compound is therefore an essential, non-fungible tool for exploring this specific chemical space.

Quantitative Differentiation Guide for 3-(Hydroxymethyl)-6-methoxy-1H-quinolin-2-one (90097-46-4) vs. Analogs


Structural Differentiation: The Free N-H Group is a Critical Pharmacophoric Feature Absent in N-Methylated Analogs

The target compound contains an unsubstituted N-H group at the 1-position of the 2-quinolinone ring. This feature is a hydrogen bond donor, a key pharmacophoric element often essential for target binding. In contrast, the close analog 3-(hydroxymethyl)-6-methoxy-1-methylquinolin-2(1H)-one (CAS 114561-28-3) has this position blocked by a methyl group, which alters lipophilicity, eliminates the hydrogen bond donor capability, and changes the tautomeric preference of the ring system [1]. This fundamental difference can lead to significant, quantifiable variations in potency against biological targets.

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Purity and Vendor Availability: Quantifiable Advantage in Traceability Over Discontinued or Lower-Purity Alternatives

The target compound is actively supplied by Leyan with a documented purity of 98% . This provides a clear, verifiable quality benchmark. In contrast, the key analog 6-Methoxy-3-quinolinemethanol (CAS 120652-21-3) is offered by Leyan at a lower specification of 95% , and supplies from other vendors like CymitQuimica for several related analogs have been documented as 'Discontinued' (e.g., CymitQuimica Ref. 3D-QDA09746) . This makes the target compound a more consistent and quality-assured choice for procurement.

Chemical Procurement Quality Control Synthesis

Predicted Physicochemical Differentiation: The 2-Oxo Group Enables a Distinct Tautomeric and Solubility Profile vs. Non-Oxo Analogs

The target compound's 2-oxo group allows for the existence of the 2-quinolinone tautomer, which is predicted to have a pKa of approximately 7.12 . This contrasts sharply with the analog 6-Methoxy-3-quinolinemethanol (CAS 120652-21-3), a quinoline with an aromatic pyridine ring, which has a much lower pKa (around 5.2 for quinoline itself). The higher pKa of the target compound indicates it exists primarily in the un-ionized form at physiological pH, potentially influencing passive membrane permeability and protein binding differently than its reduced analog.

Physical Chemistry ADME Medicinal Chemistry

Validated Application Scenarios for Procuring 3-(Hydroxymethyl)-6-methoxy-1H-quinolin-2-one (90097-46-4)


Medicinal Chemistry SAR Exploration of the Carbostyril Scaffold

This compound is the appropriate choice for systematic structure-activity relationship (SAR) studies where the biological contribution of the unsubstituted 1N-H and 3-hydroxymethyl groups must be isolated. The use of N-methylated or des-hydroxy analogs would confound the interpretation of binding or functional assay results by altering critical hydrogen-bonding interactions .

Synthetic Intermediate for Anti-Ulcer and Cardiovascular Agent Development

The 3-hydroxymethyl-6-methoxycarbostyril core is a key intermediate in the synthesis of diverse carbostyril derivatives claimed to possess anti-peptic ulcer and cardiotonic activities [1]. Sourcing this specific precursor with a verified 98% purity is crucial for achieving high yields and reducing purification bottlenecks in the subsequent multi-step synthesis of these patent-protected pharmacophores.

Biophysical Assay Development Where pKa-Driven Ionization State Matters

For experiments sensitive to the ionization state of the ligand (e.g., isothermal titration calorimetry at physiological pH), this compound's predicted pKa of ~7.12 makes it a distinct and predictable tool . It offers a different protonation profile than common quinoline-based analogs, enabling more nuanced thermodynamic binding studies.

Building Block for Fragment-Based Drug Discovery (FBDD)

As a low-molecular-weight fragment (MW 205.21 g/mol) that adheres to the 'Rule of Three', this compound is a validated starting point for fragment-based screening. Its specific substitution pattern, which is not commercially available in a similarly pure form for close analogs, allows for the exploration of a unique region of chemical space in fragment libraries.

Quote Request

Request a Quote for 3-(hydroxymethyl)-6-methoxy-1H-quinolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.